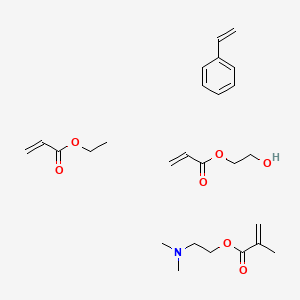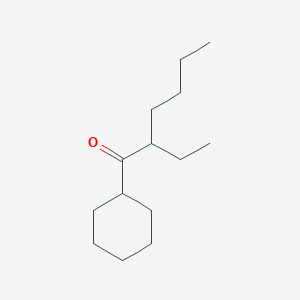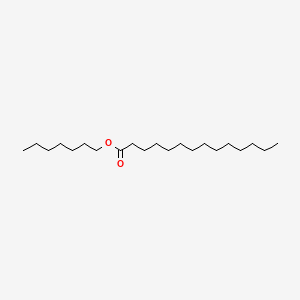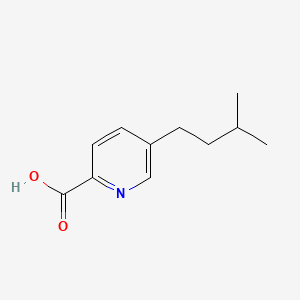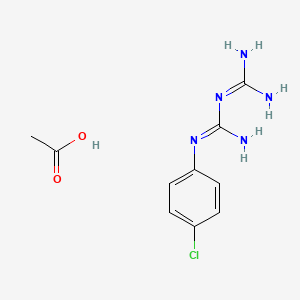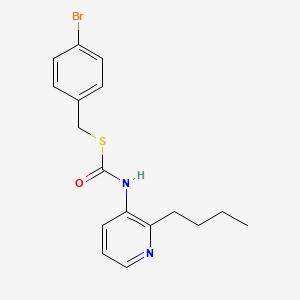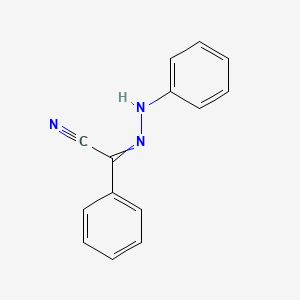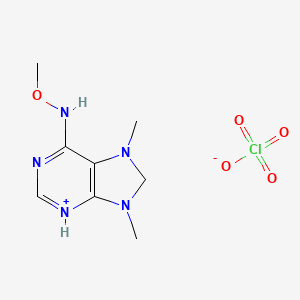
6-(Methoxyamino)-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methoxyamino)-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate is a chemical compound with a complex structure that includes a purine core substituted with methoxyamino and dimethyl groups
Vorbereitungsmethoden
The synthesis of 6-(Methoxyamino)-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate typically involves multiple steps, starting with the preparation of the purine core. The methoxyamino group is introduced through a nucleophilic substitution reaction, while the dimethyl groups are added via alkylation reactions. The final step involves the formation of the perchlorate salt, which is achieved by reacting the intermediate compound with perchloric acid under controlled conditions.
Analyse Chemischer Reaktionen
6-(Methoxyamino)-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The methoxyamino group can participate in substitution reactions with nucleophiles, leading to the formation of substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-(Methoxyamino)-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 6-(Methoxyamino)-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyamino group can form hydrogen bonds with target molecules, while the dimethyl groups contribute to the compound’s hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
6-(Methoxyamino)-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate can be compared with other similar compounds, such as:
6-Amino-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate: This compound lacks the methoxy group, which affects its chemical reactivity and biological activity.
6-(Hydroxyamino)-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate: The presence of a hydroxy group instead of a methoxy group alters its hydrogen bonding capabilities and overall stability. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
52376-55-3 |
|---|---|
Molekularformel |
C8H14ClN5O5 |
Molekulargewicht |
295.68 g/mol |
IUPAC-Name |
N-methoxy-7,9-dimethyl-8H-purin-3-ium-6-amine;perchlorate |
InChI |
InChI=1S/C8H13N5O.ClHO4/c1-12-5-13(2)8-6(12)7(11-14-3)9-4-10-8;2-1(3,4)5/h4H,5H2,1-3H3,(H,9,10,11);(H,2,3,4,5) |
InChI-Schlüssel |
AFEDAAYEIDCELT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CN(C2=C1C(=NC=[NH+]2)NOC)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


